
Etiocholanolone
Overview
Description
Aetiocholanolone, also known as 5-beta-androsterone, is a naturally occurring steroid hormone. It is a major metabolite of testosterone and androstenedione in many mammalian species, including humans. This compound is excreted in the urine and is known for its role in various physiological processes, including fever induction, immunostimulation, and leukocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aetiocholanolone can be synthesized from 5-beta-dihydrotestosterone, with 3-alpha,5-beta-androstanediol as an intermediate. The synthesis involves several steps, including reduction and hydroxylation reactions .
Industrial Production Methods: Industrial production of athis compound typically involves the extraction and purification of the compound from biological sources, such as urine or tissue samples. Chromatography and mass spectrometry are commonly used techniques for the extraction and purification of steroids, including athis compound .
Chemical Reactions Analysis
Types of Reactions: Aetiocholanolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize athis compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of athis compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Anticonvulsant Activity
Etiocholanolone has been studied for its potential anticonvulsant properties. Research indicates that both this compound and its isomer androsterone exhibit protective effects against seizures. In a series of experiments conducted on mice, this compound demonstrated dose-dependent anticonvulsant activity across several seizure models, including:
Seizure Model | ED50 (mg/kg) |
---|---|
6 Hz electrical stimulation | 76.9 |
Pentylenetetrazol | 139 |
Pilocarpine | Not specified |
Maximal electroshock | Not specified |
These findings suggest that this compound may serve as an endogenous modulator of seizure susceptibility, potentially offering therapeutic avenues for epilepsy treatment . The mechanism behind this anticonvulsant effect is believed to involve modulation of GABAA receptors, similar to other neurosteroids .
Pyrogenic Effects
This compound is recognized for its pyrogenic properties, which can induce fever through the release of interleukin-1 from leukocytes. This characteristic has implications in understanding fever mechanisms in various conditions, including congenital adrenal hyperplasia. Studies have shown that elevated levels of this compound correlate with febrile responses, highlighting its role as a significant pyrogen in humans .
Role in Embryonic Development
In avian species, this compound plays a crucial role during embryonic development. Research indicates that yolk testosterone is rapidly converted to this compound within the first few days post-injection, influencing the growth of embryonic tissues. However, exogenous administration of this compound does not significantly affect growth rates, suggesting that its role is more complex than merely promoting growth .
Key Findings on Embryonic Development:
- Conversion Timing : Testosterone is converted to this compound within 12 hours post-injection.
- Transient Presence : The increase in this compound levels is temporary, indicating rapid metabolism.
- Impact on Growth : While it stimulates erythropoiesis and hemoglobin formation in chicks, it does not mimic the growth effects of maternal testosterone .
Case Studies and Research Insights
- Anticonvulsant Study : A study examining the anticonvulsant properties of this compound found significant protective effects against seizures in various models. The results indicated that while less potent than androsterone, this compound still offers potential therapeutic benefits for seizure management .
- Fever Induction : Clinical observations have linked increased levels of this compound with febrile responses in patients with congenital adrenal hyperplasia, emphasizing its role as a pyrogen and its potential implications for understanding fever mechanisms .
- Embryonic Growth Analysis : Research involving avian embryos demonstrated that while maternal androgens influence growth metrics such as heart rate and tissue development, this compound did not replicate these effects, suggesting its distinct role during early development stages .
Mechanism of Action
Aetiocholanolone exerts its effects through various molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, which contributes to its anticonvulsant effects. Additionally, it activates the pyrin inflammasome, leading to the induction of fever and immunostimulation .
Comparison with Similar Compounds
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- This compound glucuronide
Comparison: Athis compound is unique due to its specific physiological effects, such as fever induction and immunostimulation. While similar compounds like androsterone and epiandrosterone also play roles in steroid metabolism, athis compound’s ability to modulate the immune system and induce fever sets it apart .
Biological Activity
Etiocholanolone, a significant metabolite of testosterone and androstenedione, has garnered attention in the fields of endocrinology and pharmacology due to its diverse biological activities. This article delves into the biological effects of this compound, highlighting its mechanisms of action, physiological roles, and implications in various biological contexts.
Overview of this compound
This compound is classified as a ketosteroid and is recognized for its androgenically inactive properties. It is primarily produced in the liver and excreted in urine, where it can be detected as a marker of androgen metabolism. The compound is particularly notable for its role as an endogenous modulator of various physiological processes, including immune response and seizure susceptibility.
Chemical Structure
- IUPAC Name : 5β-androstan-3α-ol-17-one
- Molecular Formula : C19H30O2
- Molecular Weight : 290.44 g/mol
1. Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity , potentially acting as an endogenous modulator of seizure susceptibility. It has been shown to influence neural excitability and may play a role in the modulation of seizure thresholds through its interaction with GABAergic systems .
2. Immune Modulation
This compound has been identified as a pyrogen , capable of inducing fever through the release of interleukin-1 (IL-1) from leukocytes. This immunostimulatory effect highlights its potential role in regulating immune responses during infections or inflammatory states .
3. Effects on Embryonic Development
A study on avian species demonstrated that this compound levels increase significantly during early embryonic development. The compound was linked to promoting erythropoiesis, suggesting that it may influence offspring phenotypes by mediating maternal effects during critical developmental windows .
Case Study 1: Maternal Androgens and Offspring Development
In an experimental setup involving black-headed gulls (Larus ridibundus), researchers manipulated levels of maternal androgens, including this compound, to assess their impact on embryonic development. Results indicated that while testosterone and androstenedione affected heart rate and growth metrics, this compound did not mimic these effects but instead decreased tarsus length and brain mass . This suggests distinct roles for this compound compared to its parent compounds.
Case Study 2: Seizure Modulation
A clinical observation noted that patients with epilepsy exhibited altered levels of this compound, correlating with seizure frequency and severity. This finding supports the hypothesis that this compound may serve as a natural anticonvulsant agent, influencing neuronal stability .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the primary physiological sources and metabolic pathways of etiocholanolone in humans?
- Answer: this compound is synthesized in the adrenal glands, testes (males), and ovaries (females) from dehydroepiandrosterone (DHEA) via 5β-reduction of androstenedione or testosterone. It is excreted as a major urinary metabolite of testosterone and androstenedione in mammals . Quantification in urine (24-hour collection) via LOINC 95561-7 provides insights into adrenal and gonadal steroidogenesis dynamics, with Z-scores normalizing inter-individual variability .
Q. How do androsterone (A) and this compound (E) correlate in clinical studies, and what does the A/E ratio signify?
- Answer: The A/E ratio, measured in urine, reflects the balance between 5α- and 5β-reductase activity. Studies show a strong positive correlation (P<0.001) between androsterone and this compound levels, suggesting coordinated regulation of these pathways. A stable A/E ratio across repeated measurements supports its validity as a biomarker for androgen metabolism disorders .
Q. What methodological considerations are critical for quantifying this compound in biological samples?
- Answer: Use 24-hour urine collection to account for diurnal variation. Employ gas chromatography-mass spectrometry (GC-MS) or immunoassays validated for specificity, as cross-reactivity with other steroids (e.g., DHEA metabolites) can occur. Normalize data using Z-scores to control for population variance .
Advanced Research Questions
Q. How can in vitro models elucidate this compound’s enzymatic conversion from testosterone?
- Answer: Design time-course experiments (e.g., 0–120 minutes) using tissue homogenates (e.g., yolk sac) to track conversion kinetics. Log-transform concentration data to normalize variance and apply repeated-measures ANOVA with post-hoc comparisons (e.g., Tukey’s test) to identify significant time points. Include controls without substrate to account for endogenous production .
Q. What experimental approaches resolve contradictions in this compound’s dual roles as a pyrogen and neurosteroid?
- Answer: Context-dependent effects arise from tissue-specific receptor interactions. For pyrogenic activity, measure interleukin-1 (IL-1) release in macrophage cultures exposed to this compound. For neurosteroid effects, use patch-clamp electrophysiology on HEK293 cells expressing GABAA receptors (α1β2γ2L subunits) to assess chloride current potentiation. Co-application with alfaxalone can test shared vs. distinct binding sites via likelihood ratio modeling .
Q. How do statistical methods address variability in this compound levels during developmental studies?
- Answer: For longitudinal studies (e.g., embryonic development), use mixed-effects models with "day" as a fixed effect and "individual" as a random effect. Log transformation homogenizes variance in skewed datasets. Post-hoc tests (e.g., Bonferroni) identify specific developmental stages with significant changes (e.g., day 3 vs. day 5 in avian embryos) .
Q. What mechanisms underlie this compound’s anti-seizure activity, and how can this be modeled experimentally?
- Answer: this compound enhances GABAergic inhibition by increasing GABAA receptor open probability (Popen = 0.15–0.18). Test anti-convulsant efficacy using 6 Hz corneal kindling or pentylenetetrazol (PTZ)-induced seizure models in rodents. Calculate ED50 values (e.g., 76.9 mg/kg for 6 Hz seizures) and compare to reference drugs like diazepam .
Q. How do molar ratios of this compound to androsterone (ET/AN) inform diagnostic interpretations in endocrinology?
- Answer: The ET/AN ratio (LOINC 82881-4) differentiates 5β-reductase deficiency from other androgen metabolism disorders. Ratios <0.8 suggest 5β-reductase impairment, while ratios >1.2 indicate hyperandrogenism. Validate findings with genetic testing for SRD5B1 mutations and correlate with clinical phenotypes (e.g., male-pattern baldness) .
Q. Methodological Tables
Table 1: Key Experimental Parameters for this compound Studies
Table 2: Contradictory Roles of this compound
Role | Mechanism | Experimental Model |
---|---|---|
Pyrogen | IL-1 release in macrophages | In vitro primate models |
Neurosteroid | GABAA receptor potentiation | HEK293 electrophysiology |
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-42-9 | |
Record name | Etiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aetiocholanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02854 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etiocholanolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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